BenchChemオンラインストアへようこそ!

D-Timolol maleate

Beta-adrenoceptor pharmacology Enantiomer potency ratio Chronotropic assay

D-Timolol maleate (CAS 26791-17-3) is the (R)-(+)-enantiomer of the non-selective beta-adrenoceptor antagonist timolol maleate. With molecular formula C13H24N4O3S·C4H4O4 and molecular weight 432.49 g/mol, it is the optical antipode of the clinically used (S)-timolol maleate (L-timolol).

Molecular Formula C17H28N4O7S
Molecular Weight 432.5 g/mol
CAS No. 26791-17-3
Cat. No. B12438559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Timolol maleate
CAS26791-17-3
Molecular FormulaC17H28N4O7S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)
InChIKeyWLRMANUAADYWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Timolol Maleate (CAS 26791-17-3): Enantiomer-Specific Beta-Adrenoceptor Antagonist for Ocular Research and Chiral Reference Applications


D-Timolol maleate (CAS 26791-17-3) is the (R)-(+)-enantiomer of the non-selective beta-adrenoceptor antagonist timolol maleate [1]. With molecular formula C13H24N4O3S·C4H4O4 and molecular weight 432.49 g/mol, it is the optical antipode of the clinically used (S)-timolol maleate (L-timolol) [2]. Unlike the pharmacologically active (S)-enantiomer which is a first-line agent for glaucoma and ocular hypertension, D-timolol maleate exhibits substantially reduced beta-adrenoceptor blocking activity—approximately 1/54th to 1/80th that of the (S)-enantiomer in animal models—while retaining measurable intraocular pressure (IOP)-lowering efficacy [3][4]. The compound is officially designated as Timolol Impurity A (R-timolol) in the USP and European Pharmacopoeia monographs for (S)-timolol maleate drug substance, where enantiomeric purity is a critical quality attribute [5].

Why D-Timolol Maleate Cannot Be Interchanged with (S)-Timolol Maleate or Racemic Timolol: Enantiomer-Dependent Pharmacodynamic Divergence


Timolol contains a single chiral center, producing two enantiomers with profoundly divergent pharmacological profiles. The (S)-enantiomer (L-timolol) is a potent, equipotent antagonist at both beta-1 and beta-2 adrenoceptors, responsible for both therapeutic IOP reduction and dose-limiting systemic adverse effects including bronchoconstriction, bradycardia, and hypotension [1]. The (R)-enantiomer (D-timolol) is approximately 30- to 54-fold less active at beta-adrenoceptors in animal tissues yet retains approximately one-quarter to one-half the IOP-lowering potency of the (S)-form in humans [2][3]. Substituting D-timolol for (S)-timolol—or using racemic timolol without consideration of enantiomeric composition—fundamentally alters the ratio of ocular efficacy to systemic beta-blockade. This enantioselective pharmacodynamic divergence is mechanistically underpinned by differential binding: the (S)-form occupies stereospecific beta-adrenoceptor sites in heart, lung, and brain, whereas the (R)-form binds exclusively to nonspecific sites [4]. Consequently, the choice of enantiomer is not a mere potency adjustment but a qualitative shift in the efficacy–safety architecture of beta-blocker therapy.

Quantitative Differentiation Evidence for D-Timolol Maleate vs. (S)-Timolol Maleate and Related Beta-Blockers


Beta-Adrenoceptor Antagonist Potency: S-Timolol Is 54-Fold More Potent Than R-Timolol in Functional Atrial Assay

In a head-to-head comparison using spontaneously beating rat heart atria, both enantiomers competitively inhibited (-)-isoprenaline-induced chronotropic responses. S-Timolol was approximately 54 times more potent than R-timolol in this functional assay [1]. In a radioligand binding assay using (-)-[125I]iodocyanopindolol (ICYP), neither enantiomer showed selectivity between beta-1 and beta-2 adrenoceptors, but R-timolol was approximately 30 times less active than S-timolol in displacing ICYP binding [1]. In a separate study using the ciliary process adenylate cyclase inhibition assay, the isomeric activity ratio [(-)-form potency / (+)-form potency] was 44 for timolol in cardiac tissue, but only 0.82 in ciliary process tissue—indicating that the (+)-enantiomer retains substantially greater relative potency in the ocular target tissue than in the heart [2].

Beta-adrenoceptor pharmacology Enantiomer potency ratio Chronotropic assay Rat atrial preparation

Intraocular Pressure-Lowering Efficacy in Patients: D-Timolol Achieves 20–25% IOP Reduction vs. 32% for L-Timolol at 4 Hours Post-Instillation

In a randomized, double-masked, single-drop clinical study involving 30 patients with raised intraocular pressure and open angles, the percentage reduction in IOP at 4 hours after single-drop instillation ranged from 20% to 25% across four concentrations of D-timolol (0.25%, 0.5%, 1.0%, and 2.0%), compared with 32% for 0.25% L-timolol and 8% for placebo [1]. A separate randomized, double-masked study by Keates and Stone (1984) in 34 ocular hypertensive patients confirmed that D-timolol significantly lowered IOP over a 6-hour period with no subjective side effects reported [2]. In a rabbit IOP recovery model, 0.5% D-timolol and 0.5% L-timolol showed equipotency in delaying IOP recovery, although D-timolol was less potent than L-timolol when administered via vortex vein injection [3].

Glaucoma therapy Ocular hypertension Intraocular pressure Clinical trial Enantiomer comparison

Respiratory Safety Profile: L-714,465 (D-Timolol) Is 4-Fold Less Potent in Provoking Bronchoconstriction vs. (S)-Timolol in Asthmatic Subjects

In a double-blind, randomized dose-response study in 10 asthmatic subjects who bronchoconstricted to timolol eye drops, L-714,465 (D-timolol) and (S)-timolol both caused dose-dependent falls in FEV1 and specific airway conductance (sGaw). L-714,465 was approximately 4 times less potent than timolol: the geometric mean dose ratio was 3.89 for FEV1 (95% CI: 1.7–8.7) and 3.93 for sGaw (95% CI: 2–7.8) [1]. Critically, because this 4-fold difference in bronchoconstrictor potency is similar to the 4-fold difference in IOP-lowering potency in man, the authors concluded that L-714,465 would not possess a greater therapeutic safety margin than (S)-timolol for asthmatic patients [1]. However, in normal subjects receiving 1% eyedrops, L-714,465 caused no significant displacement of the isoprenaline bronchodilator dose-response curve relative to placebo, whereas (S)-timolol produced a geometric mean dose ratio of 21 (vs. 1.6 for L-714,465), demonstrating that at clinical concentrations the bronchial beta-blockade from D-timolol can be substantially lower [2].

Respiratory pharmacology Bronchoconstriction Asthma Beta-2 adrenoceptor FEV1 Safety margin

Ocular Blood Flow: D-Timolol Increases Retinal and Choroidal Blood Flow While L-Timolol Produces Biphasic Suppression-Then-Increase Pattern

In an ocular hypertensive rabbit model (IOP raised to 40 mmHg, reducing ocular blood flow to 1/3 normal), L-timolol produced a biphasic action: significantly reducing blood flow in the iris, ciliary body, and choroid initially at 30 minutes, then markedly increasing it at 90 minutes and thereafter. In contrast, D-timolol did not reduce ocular blood flow at any time point; it showed a tendency to increase blood flow from the very beginning, with increases becoming significant at 90 minutes and persisting up to 3 hours [1]. In a companion study using laser Doppler method, 0.5% D-timolol was found to increase retinal and choroidal blood flows whereas 0.5% L-timolol suppressed them; additionally, D-timolol at 0.5% did not affect ocular pulsatile blood flow measured by Langham's pneumatonometer, while L-timolol significantly suppressed it [2]. At a systemic dose of 4.0 mg/kg, D-timolol increased retinal blood flow by 9% without significantly affecting systemic blood pressure or heart rate [3].

Ocular blood flow Retinal circulation Choroidal circulation Laser Doppler flowmetry Glaucoma pathophysiology

Stereospecific vs. Nonspecific Tissue Binding: D-Timolol Occupies Only Nonspecific Sites, Resulting in ≥33-Fold Lower Pulmonary Tissue Retention at 3–4 Hours Post-Dose

In a foundational study of timolol binding using the 8500g particulate fraction from rat heart, lungs, and brain, (S)-timolol (l-form) was bound to both stereospecific and nonspecific sites, whereas the d-isomer (D-timolol) was bound exclusively to nonspecific sites [1]. This binding difference translated into markedly divergent tissue pharmacokinetics: at 1 hour after a 0.1 mg/kg intravenous dose, the concentration of the l-form in lung tissue was 1.8 times that of the d-isomer; at 3 and 4 hours post-dose, the l-form concentration exceeded the d-isomer concentration by at least 33-fold [1]. Furthermore, pretreatment with (S)-timolol at 0.1 and 5.0 mg/kg reduced 14C-timolol binding to lung tissue by 41% and 86% respectively, whereas the d-isomer of propranolol did not compete for these binding sites, confirming that stereospecific binding is exclusively associated with the pharmacologically active (S)-configuration [1]. A separate study indicated that the (R)-enantiomer has only 1/80th the activity of the (S)-enantiomer at extraocular receptors in animals [2].

Stereospecific binding Tissue pharmacokinetics Beta-adrenoceptor occupancy Drug distribution Enantiomer pharmacokinetics

Enantiomeric Purity Testing Standard: Validated SFC Method Detects R-Timolol at 0.5% (w/w) in (S)-Timolol Maleate API with 2.0 Resolution Within 5 Minutes

D-Timolol maleate (R-timolol) is a pharmacopoeia-specified impurity in (S)-timolol maleate active pharmaceutical ingredient (API). A validated enantioselective supercritical fluid chromatography (SFC) method using a Chiralcel OD-H column (4.6 mm × 250 mm, 5 μm) and a mobile phase of CO2/0.1% TEA in MeOH (93:7) at 4.0 mL/min achieved resolution of 2.0 within 5 minutes—representing a 3-fold reduction in run-time and an 11-fold reduction in solvent consumption relative to the European Pharmacopoeia normal-phase HPLC method [1]. The SFC method resolved R-timolol from all potential impurities and achieved a limit of detection of 0.5% (w/w) R-timolol with respect to (S)-timolol maleate, meeting Ph. Eur. requirements for enantiomeric purity limit testing [1]. Complementary LC methods using cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase have been applied to the simultaneous determination of R-timolol and other related substances in (S)-timolol maleate samples from different commercial sources [2]. D-Timolol maleate is certified as a USP Reference Standard (Timolol Related Compound A) and is supplied with comprehensive certificates of analysis including 1H NMR, 13C NMR, and HPLC purity data .

Chiral chromatography Enantiomeric purity Supercritical fluid chromatography Pharmaceutical analysis Reference standard ICH Q6A

Prioritized Research and Industrial Application Scenarios for D-Timolol Maleate (CAS 26791-17-3)


Enantiomeric Purity Reference Standard for (S)-Timolol Maleate API Release Testing and Stability Monitoring

D-Timolol maleate is the designated chiral impurity (Timolol Impurity A / R-timolol) in the USP and European Pharmacopoeia monographs for (S)-timolol maleate drug substance. Its certified use as a reference standard enables quantitative determination of enantiomeric purity in API batches, where the limit of R-timolol must be controlled to meet pharmacopoeia specifications [1]. The validated SFC method achieving an LOD of 0.5% (w/w) and resolution of 2.0 within 5 minutes [1], combined with the LC method using cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase for simultaneous impurity profiling [2], provides analytical laboratories with compendia-compliant, high-throughput enantiomeric purity testing workflows that reduce solvent consumption by 11-fold compared to traditional NP-HPLC methods [1].

Ocular Pharmacology Research Requiring Dissociation of IOP-Lowering from Systemic Beta-Adrenoceptor Blockade

D-Timolol maleate is uniquely suited for in vivo ocular pharmacology studies that require lowering of intraocular pressure without the confounding influence of potent systemic beta-1 and beta-2 adrenoceptor blockade. Its IOP-lowering efficacy of 20–25% at 4 hours in patients [1], combined with approximately 50-fold lower beta-adrenoceptor antagonist potency relative to (S)-timolol in cardiac tissue [2], enables researchers to isolate ocular hypotensive mechanisms from cardiovascular and respiratory effects. The compound's exclusive binding to nonspecific tissue sites—resulting in ≥33-fold lower pulmonary tissue retention at 3–4 hours compared to (S)-timolol [3]—further supports its use in chronic dosing models where cumulative systemic beta-blockade would otherwise confound endpoints such as heart rate, blood pressure, or bronchial reactivity.

Retinal and Choroidal Blood Flow Studies in Glaucoma Models Where Initial Perfusion Preservation Is Critical

D-Timolol maleate offers a key experimental advantage over (S)-timolol in ocular blood flow research: it does not produce the initial 30-minute reduction in iris, ciliary body, and choroidal blood flow that characterizes (S)-timolol's biphasic perfusion profile [1]. Instead, D-timolol shows a monophasic tendency to increase blood flow from instillation, with significant increases sustained from 90 minutes to at least 3 hours post-dose, and directly increases retinal and choroidal blood flow as measured by laser Doppler flowmetry [2]. At a systemic dose of 4.0 mg/kg, D-timolol increases retinal blood flow by 9% without affecting systemic blood pressure or heart rate [3]. This profile makes D-timolol the preferred beta-blocker enantiomer for preclinical models investigating ocular perfusion, optic nerve head blood flow autoregulation, and neuroprotection where vasoconstrictive artifacts must be avoided.

Chiral Chromatography Method Development and Enantioselective Separation Research

D-Timolol maleate serves as a model analyte for developing and validating enantioselective separation methods applied to beta-blockers with a single chiral center. Its well-characterized chromatographic behavior on multiple chiral stationary phases—including cellulose tris(3,5-dimethylphenylcarbamate) [1], ovomucoid CSP [2], β-cyclodextrin derivative CSP [3], and glycopeptide-based Chiral-T columns [4]—provides a benchmark system for comparing chiral recognition mechanisms. The availability of validated orthogonal methods (SFC, NP-HPLC, and non-aqueous capillary electrophoresis) with documented resolution, retention, and selectivity parameters makes D-timolol maleate an informative probe compound for fundamental studies of chiral discrimination in chromatographic and electrophoretic systems, as well as for inter-laboratory method transfer and collaborative validation studies [5].

Quote Request

Request a Quote for D-Timolol maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.